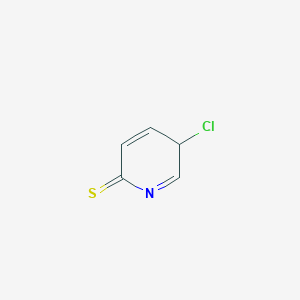
3-chloro-3H-pyridine-6-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-3H-pyridine-6-thione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-3H-pyridine-6-thione typically involves the chlorination of pyridine derivatives. One common method involves the reaction of 3-chloropyridine with sulfur sources under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using advanced chemical reactors. These processes are designed to optimize the reaction conditions, minimize by-products, and ensure consistent quality of the final product. The use of automated systems and continuous monitoring helps in achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-chloro-3H-pyridine-6-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex organic molecules. These products often exhibit unique chemical and physical properties, making them valuable in different applications.
Applications De Recherche Scientifique
3-chloro-3H-pyridine-6-thione has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as drug candidates.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-chloro-3H-pyridine-6-thione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation . By binding to the active site of these enzymes, this compound can modulate their activity and influence cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-chloropyridine: This compound is structurally similar but lacks the sulfur atom present in 3-chloro-3H-pyridine-6-thione.
2-chloropyridine: Another chlorinated pyridine derivative with different substitution patterns.
3-bromopyridine: A brominated analog of 3-chloropyridine, exhibiting similar chemical properties but with bromine instead of chlorine.
Uniqueness
This compound is unique due to the presence of both chlorine and sulfur atoms in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C5H4ClNS |
|---|---|
Poids moléculaire |
145.61 g/mol |
Nom IUPAC |
3-chloro-3H-pyridine-6-thione |
InChI |
InChI=1S/C5H4ClNS/c6-4-1-2-5(8)7-3-4/h1-4H |
Clé InChI |
KOURWRTYYGXTIL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=S)N=CC1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


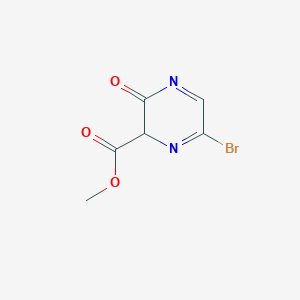
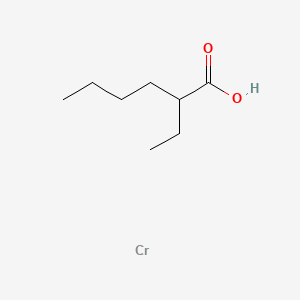
![Methyl({[4-(propan-2-yl)phenyl]methyl})amine hydrochloride](/img/structure/B12351414.png)
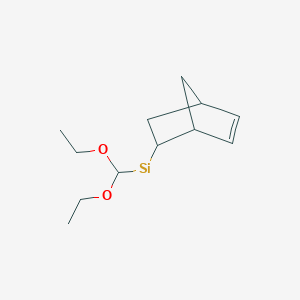
![[(1R,2R,6R,10S,11R,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate](/img/structure/B12351419.png)



![N-[3,4,7-Trimethyl-6-(1-methylethyl)-2,5,8-trioxo-1,4,7-triazacyclododecan-9-yl]-2,4,6-octatrienamide](/img/structure/B12351442.png)
![2-Chloro-10-[3-(piperazin-1-YL)propyl]-10H-phenothiazine dimaleate](/img/structure/B12351452.png)
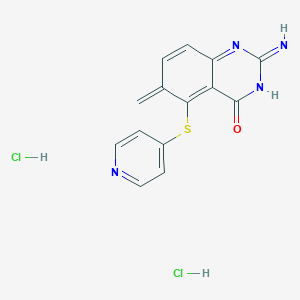
![6-[4-Aminobutyl(ethyl)amino]phthalazine-1,4-dione](/img/structure/B12351461.png)

![[2-azaniumyl-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] hydrogen phosphate](/img/structure/B12351475.png)
